Cifea

Melatonin receptors MT2 selective agonist Circadian pharmacology

Select Cifea for its unique 724-fold selectivity for MT2 over MT1, enabling precise dissection of MT2-mediated pathways without confounding MT1 activation. With a high MT2 affinity (pKi = 10.9) and potent functional response (EC50 = 1.32 nM), it is the optimal reference agonist for HTS and pharmacological studies on circadian rhythm regulation. Ensure experimental integrity with this essential, non-indolic chemical probe.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
Cat. No. B10772417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCifea
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=C(CC2=C1C3=C(C=C2)OCC3)CC4CCCCC4
InChIInChI=1S/C22H29NO2/c1-15(24)23-11-9-19-18(13-16-5-3-2-4-6-16)14-17-7-8-21-20(22(17)19)10-12-25-21/h7-8,16H,2-6,9-14H2,1H3,(H,23,24)
InChIKeyMMMAALHYEKMNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cifea (CIFEA) – A Potent and Selective MT2 Melatonin Receptor Agonist for Circadian Research


Cifea (also designated CIFEA) is a synthetic, non-indolic small molecule that acts as a high-affinity agonist at the human melatonin receptor type 2 (MT2) [1]. The compound belongs to the cyclohexylmethyl-indenofurane-ethylacetamide class and was originally characterized as part of a medicinal chemistry campaign aimed at developing selective MT2 ligands [2]. Its pharmacological profile is distinguished by nanomolar binding affinity for MT2 and pronounced selectivity over the MT1 subtype, making it a valuable chemical probe for dissecting MT2-mediated signaling pathways.

Cifea (CIFEA) Cannot Be Replaced by Other Melatonergic Agents Due to Quantitative Differences in MT2 Selectivity and Affinity


Melatonergic ligands exhibit a wide spectrum of receptor subtype selectivity and intrinsic efficacy. Substituting Cifea with a non-selective MT1/MT2 agonist such as melatonin or ramelteon, or with a less selective MT2 tool compound, will confound experimental interpretation by introducing unwanted MT1 activation. The following quantitative evidence demonstrates that Cifea possesses a unique combination of MT2 binding potency and MT2/MT1 selectivity that is not matched by commonly used comparators [1].

Quantitative Evidence for Cifea (CIFEA) Differentiation vs. Melatonin, Ramelteon, IIK7, and UCM765


Cifea Displays ~720‑Fold Higher Affinity for MT2 than for MT1 – Unmatched by Comparator Agonists

Cifea exhibits a pKi of 10.9 at the human MT2 receptor and a pKi of 8.04 at the human MT1 receptor, translating to an MT2/MT1 selectivity ratio of approximately 724‑fold [1]. In contrast, the endogenous agonist melatonin shows a slight preference for MT1 (pKi MT1 10.09, MT2 9.42; ~0.2‑fold MT2 selectivity) [2], while the clinically used agent ramelteon is also MT1‑preferring (pKi MT1 10.85, MT2 9.95; ~0.13‑fold) [2]. Among MT2‑preferring tool compounds, IIK7 achieves only ~100‑fold selectivity (pKi MT1 8.3, MT2 10.3) [3], and UCM765 reaches ~62‑fold (pKi MT1 8.38, MT2 10.17) [2].

Melatonin receptors MT2 selective agonist Circadian pharmacology

Cifea Exhibits 10‑ to 30‑Fold Higher MT2 Binding Affinity Than Melatonin and Ramelteon

Cifea binds to the human MT2 receptor with a pKi of 10.9 (Ki ≈ 0.012 nM) [1]. In the same assay system, melatonin displays a pKi of 9.42 (Ki ≈ 0.38 nM) [2], and ramelteon shows a pKi of 9.95 (Ki ≈ 0.11 nM) [2]. This translates to a 32‑fold higher affinity of Cifea relative to melatonin and a 10‑fold improvement over ramelteon.

MT2 agonist Binding affinity pKi comparison

Cifea Is a Full MT2 Agonist with Nanomolar Functional Potency (EC50 = 1.32 nM)

Cifea acts as a full agonist at the human MT2 receptor, inhibiting forskolin‑stimulated cAMP accumulation with an EC50 of 1.32 nM (pEC50 = 8.88) [1]. For comparison, melatonin in the same assay format typically exhibits an EC50 in the low nanomolar range (0.5–2 nM) [2], indicating that Cifea achieves maximal efficacy comparable to the endogenous ligand while maintaining its superior selectivity profile.

cAMP inhibition Functional agonism EC50

Optimal Use Cases for Cifea (CIFEA) Based on Its Quantitative Differentiation


Dissection of MT2‑Specific Signaling Pathways in Neuroscience

Given Cifea’s 724‑fold selectivity for MT2 over MT1 (pKi difference 2.86 log units) [1], it is uniquely suited for studies requiring exclusive activation of MT2 receptors in brain regions where both subtypes are co‑expressed (e.g., suprachiasmatic nucleus, hippocampus). Using Cifea instead of melatonin or ramelteon prevents confounding MT1‑mediated effects on sleep architecture, neuronal firing, and neurotransmitter release.

High‑Throughput Screening (HTS) Campaigns Targeting MT2

Cifea’s high MT2 affinity (pKi = 10.9) and robust functional response (EC50 = 1.32 nM) [2] make it an optimal reference agonist in HTS assays designed to identify novel MT2‑selective small molecules. Its potency ensures a wide assay window, and its selectivity reduces false‑positive hits arising from MT1 cross‑reactivity.

Validation of MT2‑Dependent In Vivo Models (e.g., Circadian Phase Shifts)

Although in vivo data for Cifea are limited, its in vitro profile strongly supports its use as a pharmacological tool to probe MT2‑specific physiological roles. In preclinical studies of circadian rhythm regulation, Cifea can be employed to confirm that observed phase‑shifting effects are mediated through MT2 rather than MT1 or off‑target mechanisms, a critical control when interpreting results obtained with less selective agonists [3].

Structure‑Activity Relationship (SAR) Studies on Non‑Indolic Melatonergic Ligands

Cifea represents a cyclohexylmethyl‑indenofurane‑ethylacetamide scaffold, structurally distinct from the indole‑based core of melatonin and most clinical melatonergic agents [2]. Its potent and selective activity provides a valuable template for medicinal chemistry programs aimed at developing next‑generation MT2 agonists with improved pharmacokinetic properties and reduced off‑target liability (e.g., serotonin receptor interactions).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cifea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.